Picomolar vs. Nanomolar Potency: Disruption of Pathological Aβ42-α7nAChR Binding
Simufilam's functional potency is a defining differentiator. It reduces the binding of Aβ42 to the α7 nicotinic acetylcholine receptor (α7nAChR) with a half-maximal inhibitory concentration (IC50) of 10 pM, as measured by time-resolved fluorescence resonance energy transfer (TR-FRET) [1]. In contrast, alternative strategies targeting Aβ42 production, such as the γ-secretase inhibitor Semagacestat (LY450139), achieve an IC50 of 10.9 nM for Aβ42, which is over 1,000-fold less potent .
| Evidence Dimension | Inhibition of Aβ42 functional activity or production |
|---|---|
| Target Compound Data | IC50 = 10 pM (0.01 nM) |
| Comparator Or Baseline | Semagacestat (LY450139): IC50 = 10.9 nM |
| Quantified Difference | Simufilam is 1,090-fold more potent in its respective assay. |
| Conditions | Simufilam: TR-FRET assay measuring Aβ42 binding to α7nAChR. Semagacestat: Assay measuring Aβ42 production via γ-secretase inhibition. |
Why This Matters
This near femtomolar functional potency allows Simufilam to be used at significantly lower experimental concentrations (nM to pM), reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular and tissue-based AD models, which is a critical advantage for researchers conducting mechanistic studies.
- [1] Wang HY, Cecon E, Dam J, Pei Z, Jockers R, Burns LH. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease. Int J Mol Sci. 2023;24(18):13927. View Source
